Superior Oral Bioactivity and In Vivo Anticonvulsant Efficacy Compared to Prototypical GYKI 52466
Gyki 47261 dihydrochloride demonstrates potent oral bioactivity, a key differentiator from its predecessor GYKI 52466. In an oxotremorine-induced tremor model in male CD1 mice, Gyki 47261 exhibited an ED50 of 16.8 mg/kg via oral (p.o.) administration, effectively reducing tremor . In contrast, GYKI 52466 is known to have low oral bioavailability and requires significantly higher parenteral doses to achieve anticonvulsant effects, as evidenced by its poor performance in oral administration studies and the need for intraperitoneal dosing in comparative neuroprotection assays (e.g., 4 x 10 mg/kg i.p. providing only 21.8% protection) [1]. This establishes Gyki 47261 as a much more potent and practical tool for studies requiring oral dosing.
| Evidence Dimension | In Vivo Anticonvulsant Potency (Tremor Model) |
|---|---|
| Target Compound Data | ED50 = 16.8 mg/kg (p.o.) |
| Comparator Or Baseline | GYKI 52466: Low oral bioavailability (qualitative), requires high i.p. doses for efficacy |
| Quantified Difference | Gyki 47261 is orally active; GYKI 52466 is not an effective oral agent. |
| Conditions | Male CD1 mice; oxotremorine-induced tremor model |
Why This Matters
Oral activity is essential for chronic dosing studies and reduces stress-related confounds associated with repeated injections, making Gyki 47261 the superior choice for long-term in vivo experiments.
- [1] Világi, I., Takács, J., Gulyás-Kovács, A., Banczerowski-Pelyhe, I., & Tarnawa, I. (2002). Protective effect of the antiepileptic drug candidate talampanel against AMPA-induced striatal neurotoxicity in neonatal rats. Brain Research Bulletin, 59(1), 35-40. View Source
